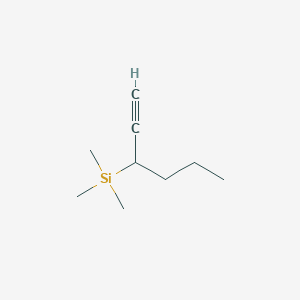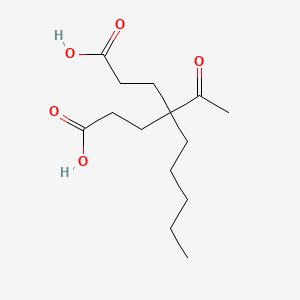
4-Acetyl-4-pentylheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-4-pentylheptanedioic acid is an organic compound with a complex structure that includes both acetyl and pentyl groups attached to a heptanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-pentylheptanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a heptanedioic acid derivative with a pentyl halide, followed by acetylation using acetic anhydride or acetyl chloride under acidic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-4-pentylheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl or pentyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Acetyl-4-pentylheptanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Acetyl-4-pentylheptanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the context of its use, such as in metabolic studies or drug development.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid: Similar in structure but with an ethoxycarbonyl group instead of a pentyl group.
4-Acetyl-4-methylheptanedioic acid: Contains a methyl group instead of a pentyl group.
Uniqueness
4-Acetyl-4-pentylheptanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
76921-70-5 |
|---|---|
Fórmula molecular |
C14H24O5 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
4-acetyl-4-pentylheptanedioic acid |
InChI |
InChI=1S/C14H24O5/c1-3-4-5-8-14(11(2)15,9-6-12(16)17)10-7-13(18)19/h3-10H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
ZCQQYBGVJDBRRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)

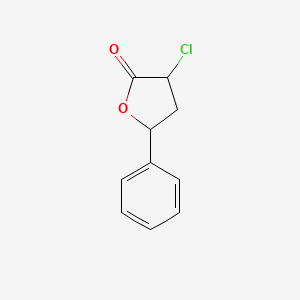
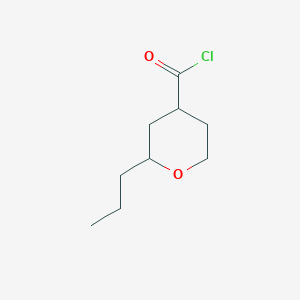
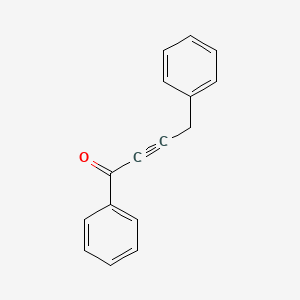
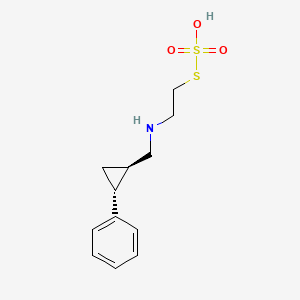
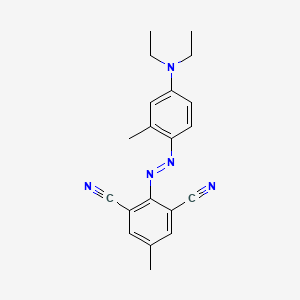
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
